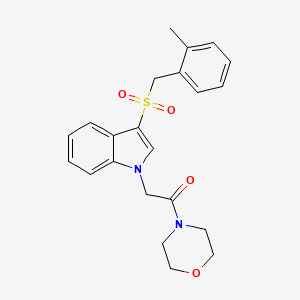
2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a useful research compound. Its molecular formula is C22H24N2O4S and its molecular weight is 412.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-((2-methylbenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is an indole derivative that has garnered attention for its potential biological activities. Indole derivatives are known for a wide range of pharmacological effects, including antibacterial, antifungal, and antitumor properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an indole ring system with a sulfonyl group and a morpholinoethanone moiety, which may contribute to its biological activity.
Biological Activity Overview
Indole derivatives, including the compound , have been studied for various biological activities:
- Antibacterial Activity : Indole derivatives have shown significant antibacterial effects against various strains. For instance, studies indicate that compounds with similar structures exhibit inhibition against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : The antifungal properties of indole derivatives have been documented, with some compounds demonstrating effectiveness against common fungal pathogens .
- Antitumor Activity : Research has highlighted the potential of indole derivatives in cancer treatment, with evidence suggesting that they can induce apoptosis in cancer cells and inhibit tumor growth .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to reduced production of pro-inflammatory mediators.
- Interaction with Cellular Targets : The sulfonyl group may enhance the compound's ability to interact with specific cellular targets, affecting cell signaling pathways related to inflammation and tumorigenesis .
Research Findings
Recent studies have focused on evaluating the biological activity of this compound through various assays:
Table 1: Summary of Biological Activities
| Activity Type | Assay Method | Result |
|---|---|---|
| Antibacterial | Disk diffusion method | Significant inhibition against E. coli |
| Antifungal | Broth microdilution assay | Effective against Candida albicans |
| Antitumor | MTT assay on cancer cell lines | Induced apoptosis in MCF-7 cells |
Case Studies
Several case studies have highlighted the efficacy of indole derivatives in clinical and preclinical settings:
- Antitumor Efficacy : A study on a similar indole derivative demonstrated a dose-dependent reduction in tumor size in xenograft models, suggesting that modifications to the indole structure can enhance anticancer activity.
- Inflammation Models : In carrageenan-induced paw edema models, compounds structurally related to this compound showed significant reductions in edema formation and pro-inflammatory cytokine levels .
Propiedades
IUPAC Name |
2-[3-[(2-methylphenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-17-6-2-3-7-18(17)16-29(26,27)21-14-24(20-9-5-4-8-19(20)21)15-22(25)23-10-12-28-13-11-23/h2-9,14H,10-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKJANMTABCCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













